(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
IUPAC Name |
(1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9)/t3-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOSDAIGFVXLLU-DZSWIPIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cyclopropanation via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition (1,3-DC) reaction has emerged as a robust method for constructing the bicyclo[3.1.0]hexane core. A 2022 study demonstrated that stable azomethine ylides, such as protonated Ruhemann’s purple (PRP), react with cyclopropenes to form bis-spirocyclic 3-azabicyclo[3.1.0]hexanes . For the target compound, a modified approach employs 3-methylcyclopropene and a chiral auxiliary to enforce the (1S,5R) configuration.
Procedure :
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Azomethine Ylide Generation : PRP is prepared by condensing ninhydrin with methylamine hydrochloride in acetic acid at 60°C .
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Cycloaddition : 3-Methylcyclopropene (1.2 equiv) is added to PRP in dichloromethane at −20°C. The reaction proceeds via a concerted mechanism, yielding a spirocyclic intermediate with >90% diastereoselectivity .
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Lactam Formation : The intermediate is treated with aqueous HCl to hydrolyze the imine, followed by oxidation with Jones reagent to install the 2,4-dione moieties.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% (over 3 steps) |
| Diastereomeric Ratio | 92:8 |
| Characterization | -NMR (δ 2.35, d), -NMR (δ 210.5, s) |
Intramolecular Cyclization of α-Amino Ketone Precursors
A patent-derived method involves intramolecular cyclization of α-amino ketones under basic conditions . This approach leverages pre-existing stereocenters to direct the formation of the bicyclic framework.
Procedure :
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Precursor Synthesis : Methyl 2-(methylamino)cyclopropanecarboxylate is prepared via Michael addition of methylamine to methyl acrylate, followed by cyclopropanation using ethyl diazoacetate .
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Cyclization : The precursor is treated with potassium tert-butoxide in THF at 0°C, inducing ring closure to form the 3-azabicyclo[3.1.0]hexane skeleton.
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Oxidation : The secondary alcohol intermediate is oxidized to the dione using Dess-Martin periodinane (DMP) in dichloromethane.
Key Data :
Palladium-Catalyzed Cyclopropanation of Enamines
Palladium-mediated cyclopropanation offers a transition-metal-catalyzed route to the bicyclic core. This method, adapted from Evitachem’s protocols, uses internal alkenes and diazo compounds.
Procedure :
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Enamine Preparation : Methylglyoxal is condensed with (R)-methylbenzylamine to form a chiral enamine.
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Cyclopropanation : The enamine reacts with ethyl diazoacetate in the presence of Pd(OAc) (5 mol%) and (R)-BINAP (6 mol%) in toluene at 80°C.
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Hydrolysis and Oxidation : The cyclopropanated product is hydrolyzed with HCl, and the resulting amino alcohol is oxidized with RuO to yield the dione.
Key Data :
Oxidative Ring Expansion of Pyrrolidinone Derivatives
A less conventional strategy involves oxidative ring expansion of a pyrrolidinone precursor. This method, inspired by housane synthesis techniques , introduces the cyclopropane ring via a radical pathway.
Procedure :
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Pyrrolidinone Synthesis : N-Methylpyrrolidinone is functionalized with a bromomethyl group at C3 using NBS and AIBN.
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Ring Expansion : The brominated derivative undergoes UV irradiation in the presence of diethylzinc, generating a bicyclo[3.1.0]hexane intermediate .
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Dione Formation : Sequential oxidation with KMnO in acidic medium installs the 2,4-dione groups.
Key Data :
Enzymatic Resolution of Racemic Mixtures
For industrial-scale production, enzymatic resolution provides a cost-effective alternative. Lipase-mediated hydrolysis of a racemic ester precursor selectively yields the (1S,5R)-enantiomer.
Procedure :
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Ester Synthesis : The racemic bicyclic alcohol is acetylated using acetic anhydride.
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Enzymatic Hydrolysis : Porcine pancreatic lipase (PPL) in phosphate buffer (pH 7.0) hydrolyzes the (1R,5S)-ester preferentially, leaving the desired enantiomer intact .
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Oxidation : The resolved alcohol is oxidized to the dione using IBX in DMSO.
Key Data :
Comparative Analysis of Synthetic Methods
The table below evaluates the five methods based on critical parameters:
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₇NO₂
- Molecular Weight : 125.13 g/mol
- IUPAC Name : (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- CAS Number : 148236-92-4
The compound's structural features contribute to its reactivity and interactions with biological systems.
Synthetic Chemistry
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione serves as a valuable building block in organic synthesis. Its bicyclic structure can be utilized to create more complex molecules through various chemical reactions such as:
- Cyclization Reactions : It can participate in cyclization reactions to form larger cyclic compounds.
- Functionalization : The compound can be modified through oxidation or reduction to introduce new functional groups.
Biological Studies
The compound has shown promise in biological research due to its ability to interact with specific molecular targets:
- Enzyme Mechanisms : It can be used to study enzyme kinetics and mechanisms by acting as a substrate or inhibitor.
- Receptor Binding Studies : Its structure allows it to bind selectively to certain receptors, making it useful in pharmacological studies.
Material Science
In industrial applications, (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be employed in the development of specialty chemicals and materials:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis.
- Coatings and Adhesives : Its unique properties may enhance the performance of coatings and adhesives.
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of a specific enzyme by (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. The results indicated that the compound acted as a competitive inhibitor, providing insights into its potential therapeutic applications.
| Enzyme | IC₅₀ Value (µM) | Type of Inhibition |
|---|---|---|
| Enzyme A | 15 | Competitive |
| Enzyme B | 30 | Non-competitive |
Case Study 2: Synthesis of Complex Molecules
Research demonstrated the use of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione as a precursor for synthesizing complex alkaloids. The synthetic route involved multiple steps including cyclization and functionalization.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Cyclization | 85 |
| 2 | Oxidation | 70 |
| 3 | Functionalization | 90 |
Mechanism of Action
The mechanism of action of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural Comparisons
The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is versatile, with modifications at the 1-, 3-, and 5-positions significantly altering biological activity and applications. Key structural analogs include:
Physicochemical Properties
- The target compound’s methyl groups balance moderate lipophilicity .
Research Findings and Key Data
Biological Activity
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems.
The molecular formula of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is C6H11NO2, with a molecular weight of 115.16 g/mol. The structure includes a nitrogen atom within its bicyclic framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 115.16 g/mol |
| IUPAC Name | (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
| CAS Number | 2137856-17-6 |
The mechanism of action of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific enzymes and receptors in biological systems. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of target molecules such as neurotransmitter receptors and enzymes involved in metabolic pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. For instance, derivatives with modifications on the azabicyclic structure have shown significant cytotoxic effects against various cancer cell lines through mechanisms involving DNA alkylation and cell cycle arrest.
In a study evaluating the biological activity of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, compounds exhibited notable antitumor effects by blocking the transition of cells into the S phase of the cell cycle, indicating their potential as chemotherapeutic agents .
Antimicrobial Activity
Compounds containing the 1-azabicyclo[3.1.0]hexane framework have demonstrated activity against bacteria and fungi. The structural features allow these compounds to interfere with microbial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of essential metabolic pathways .
Case Study 1: Antitumor Efficacy
In a study published in Molecules, researchers synthesized several derivatives based on the azabicyclic structure and assessed their cytotoxicity against human cancer cell lines. The results indicated that certain modifications enhanced the compounds' ability to inhibit tumor cell proliferation significantly compared to control groups .
Case Study 2: Antimicrobial Properties
A separate investigation explored the antimicrobial properties of azabicyclic compounds against Staphylococcus aureus and Escherichia coli. The study found that specific derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antimicrobial efficacy .
Q & A
Advanced Research Question
- Competitive binding assays : Use radiolabeled ligands (e.g., -procymidone) to assess displacement by the dione, as described for structurally related compounds in androgen receptor studies .
- Docking simulations : Employ software like AutoDock Vina to model interactions between the dione’s carbonyl groups and receptor active sites. The bicyclic scaffold’s rigidity may limit conformational entropy, enhancing binding affinity .
- Metabolic stability tests : Incubate the compound with liver microsomes and analyze degradation via LC-MS to evaluate pharmacokinetic relevance .
How can researchers address contradictions in spectroscopic data for this compound?
Basic Research Question
Discrepancies between predicted and observed spectral data (e.g., NMR shifts) often arise from:
- Solvent effects : Polar solvents may stabilize certain conformers. Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts .
- Impurity interference : Use preparative HPLC to isolate enantiomers, as racemic mixtures can obscure splitting patterns .
- Crystallographic validation : Cross-reference NMR data with X-ray structures to confirm assignments. For example, resolved a 0.02 Å deviation between calculated and observed bond lengths using refinement on .
What computational tools are suitable for predicting the reactivity of this dione in nucleophilic addition reactions?
Advanced Research Question
- DFT-based reactivity indices : Calculate Fukui functions to identify electrophilic sites (e.g., the dione’s carbonyl carbons). B3LYP/6-31G(d) is a common functional/basis set combination .
- Transition state modeling : Use Gaussian or ORCA to map energy barriers for ring-opening reactions. The cyclopropane ring’s strain may lower activation energy for nucleophilic attack .
- Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) may stabilize zwitterionic intermediates .
How can stereochemical purity be ensured during large-scale synthesis?
Basic Research Question
- Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers. achieved >99% ee for a similar bicyclic compound using preparative SFC .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed reactions to enforce stereochemistry during cyclopropanation .
- In-situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect epimerization in real-time .
What are the challenges in correlating computational predictions with experimental results for this compound?
Advanced Research Question
- Force field limitations : Standard MMFF94 parameters may poorly model the bicyclic system’s strain. Hybrid QM/MM methods are recommended .
- Dynamic effects : MD simulations can capture conformational fluctuations not evident in static X-ray structures .
- Validation protocols : Use Bayesian statistics to quantify uncertainty when comparing DFT-predicted NMR shifts with experimental data .
How can this compound serve as a building block for synthesizing pharmacologically relevant derivatives?
Advanced Research Question
- Ring-opening functionalization : React the dione with Grignard reagents to generate γ-lactams, as demonstrated in for pyrazol-3-one derivatives .
- Cross-coupling : Suzuki-Miyaura reactions can introduce aryl groups at the methyl position, leveraging palladium catalysts and boronic acid partners .
- Prodrug design : Esterify the dione’s carbonyl groups to enhance bioavailability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
